molecular formula C21H15FO3S B2818095 (Z)-6-((2-fluorobenzyl)oxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one CAS No. 622791-03-1

(Z)-6-((2-fluorobenzyl)oxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one

Cat. No.: B2818095
CAS No.: 622791-03-1
M. Wt: 366.41
InChI Key: AJTQEOLLGWUZNO-ODLFYWEKSA-N
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Description

The compound “(Z)-6-((2-fluorobenzyl)oxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one” is a benzofuran-3(2H)-one derivative characterized by a Z-configuration around the exocyclic double bond at position 2. Its structure features:

  • Position 2: A (3-methylthiophen-2-yl)methylene group, incorporating a sulfur-containing thiophene ring with a methyl substituent at the 3-position. This heterocyclic moiety enhances electronic delocalization and may influence binding interactions in biological systems .

The benzofuran-3(2H)-one core is a privileged scaffold in medicinal chemistry, often associated with anti-inflammatory, anticancer, and antimicrobial activities. The Z-configuration ensures spatial alignment of substituents, which is critical for target engagement .

Properties

IUPAC Name

(2Z)-6-[(2-fluorophenyl)methoxy]-2-[(3-methylthiophen-2-yl)methylidene]-1-benzofuran-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15FO3S/c1-13-8-9-26-20(13)11-19-21(23)16-7-6-15(10-18(16)25-19)24-12-14-4-2-3-5-17(14)22/h2-11H,12H2,1H3/b19-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJTQEOLLGWUZNO-ODLFYWEKSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC=C1)C=C2C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(SC=C1)/C=C\2/C(=O)C3=C(O2)C=C(C=C3)OCC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15FO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-6-((2-fluorobenzyl)oxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one is a complex organic compound belonging to the class of benzofuran derivatives. Its unique structure, characterized by a benzofuran core, a methylene group linked to a 3-methylthiophen moiety, and a 2-fluorobenzyl ether, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H15FO3S
  • Molecular Weight : 366.41 g/mol
  • Structure : The compound features a benzofuran backbone with specific substituents that may enhance its biological activity compared to other derivatives.

Antimicrobial Activity

Numerous studies have explored the antimicrobial properties of benzofuran derivatives. For instance, compounds structurally similar to this compound have demonstrated significant activity against various pathogens:

Compound NameStructural FeaturesBiological Activity
Benzofuran Derivative ASimple benzofuran coreAnti-inflammatory
Benzothiophene BThiophene ring substitutionAnticancer
Methylated Benzofuran CMethyl groups on benzofuranAntimicrobial

Research indicates that certain modifications on the benzofuran ring, such as hydroxyl or methoxy substitutions, can greatly influence antimicrobial efficacy. For example, compounds with hydroxyl groups at specific positions exhibited minimum inhibitory concentrations (MICs) as low as 0.78 μg/mL against E. coli and S. aureus .

Anticancer Activity

Benzofuran derivatives have also been investigated for their anticancer potential. Studies have reported that modifications on the benzofuran structure can enhance cytotoxic effects against various cancer cell lines. For instance, specific derivatives showed selective toxicity towards breast cancer cells while exhibiting minimal toxicity towards normal cells .

The mechanisms through which this compound exerts its biological effects are still being elucidated. However, it is hypothesized that the compound may interact with key biological targets such as enzymes or receptors involved in cellular signaling pathways.

Case Studies and Research Findings

  • Study on Antimycobacterial Activity : A series of benzofuran derivatives were synthesized and evaluated for their activity against Mycobacterium tuberculosis. Compounds with specific substituents showed promising results with MIC values ranging from 8 μg/mL to 0.60 μM .
  • Evaluation of Cytotoxicity : In vitro studies assessed the cytotoxic effects of various benzofuran derivatives on mammalian cells (Vero cells). Results indicated that certain structural modifications could lead to lower cytotoxicity while maintaining antimicrobial efficacy .
  • Structure-Activity Relationship (SAR) : Research has focused on understanding how different substituents on the benzofuran core affect biological activity. For instance, the presence of fluorine and methylthio groups has been linked to enhanced electronic properties that may improve interaction with biological targets .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional nuances of the target compound are highlighted below relative to analogs from the provided evidence:

Table 1: Structural Comparison of Benzofuran-3(2H)-one Derivatives

Compound ID / Evidence Position 2 Substituent Position 6 Substituent Key Features
Target Compound (3-methylthiophen-2-yl)methylene 2-fluorobenzyloxy - Thiophene (S-heterocycle) enhances electronic interactions.
- Fluorobenzyloxy increases lipophilicity and stability.
2-bromobenzylidene Hydroxy - Bromine (heavy atom) may improve crystallinity but reduce solubility.
- Hydroxy group increases polarity.
2-fluorobenzylidene Hydroxy, 7-dimethylaminomethyl - Fluorine at benzylidene enhances dipole interactions.
- Dimethylaminomethyl introduces basicity, altering pharmacokinetics.
3-fluorobenzylidene 2-methylallyloxy - Meta-fluorine reduces steric hindrance compared to ortho-fluorine.
- Allyloxy group offers conformational flexibility.
Furan-2-ylmethylene 2-oxopropoxy - Furan (O-heterocycle) lacks sulfur’s polarizability.
- 2-oxopropoxy introduces ketone, enhancing polarity.
(5-methylfuran-2-yl)methylene 4-chlorophenyl-2-oxoethoxy - Methylfuran provides steric bulk.
- Chlorophenyl-2-oxoethoxy combines halogen and ketone functionalities.

Key Findings from Structural Analysis

Heterocyclic Influence at Position 2: The target’s thiophene ring (vs. The 3-methyl group on thiophene adds steric bulk, which may restrict rotational freedom compared to unmethylated analogs (e.g., ).

Position 6 Substituent Effects :

  • The 2-fluorobenzyloxy group in the target is more lipophilic than hydroxy (–3) or polar oxy groups (), likely improving membrane permeability .
  • Comparatively, 4-chlorophenyl-2-oxoethoxy () introduces a chlorine atom and ketone, which could enhance target affinity but reduce metabolic stability due to higher electrophilicity .

Additional Substituents: Analogs with 7-dimethylaminomethyl () or 7-methyl () groups demonstrate how auxiliary substituents modulate solubility and steric effects, though these are absent in the target compound .

Inferred Pharmacological Properties

  • Lipophilicity : The target’s fluorobenzyloxy group likely confers a higher logP than hydroxy-substituted derivatives (–3), favoring passive diffusion across biological membranes .
  • Metabolic Stability: Fluorine at the benzyloxy ortho position may slow oxidative metabolism compared to non-fluorinated analogs (e.g., ) .
  • Target Selectivity : The thiophene moiety could engage sulfur-specific interactions (e.g., with cysteine residues or metal ions) absent in furan- or benzene-containing analogs .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing (Z)-6-((2-fluorobenzyl)oxy)-2-((3-methylthiophen-2-yl)methylene)benzofuran-3(2H)-one, and what are their limitations?

  • Methodology : The compound is typically synthesized via a Knoevenagel condensation between a 6-hydroxybenzofuran-3(2H)-one precursor and a substituted aldehyde (e.g., 3-methylthiophene-2-carboxaldehyde). Key steps include:

  • Alkylation : Protection of the 6-hydroxy group using 2-fluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) in DMF .
  • Condensation : Reaction of the alkylated benzofuranone with the aldehyde under basic conditions (e.g., sodium methoxide) to form the Z-configured exocyclic double bond .
  • Limitations : Low regioselectivity during alkylation and isomerization risks during condensation require rigorous temperature control (25–60°C) and solvent optimization (e.g., ethanol vs. DMF) .

Q. How can spectroscopic techniques confirm the Z-configuration and purity of this compound?

  • Methodology :

  • ¹H NMR : The exocyclic double bond’s Z-configuration is confirmed by coupling constants (J ≈ 12–14 Hz for transoidal protons) and deshielded aromatic protons due to steric hindrance .
  • 13C NMR : Distinct carbonyl (C=O) signals at ~180–190 ppm and thiophene ring carbons at 110–130 ppm validate structural integrity .
  • HPLC-MS : Purity (>95%) is assessed via reverse-phase chromatography, with ESI-MS confirming the molecular ion peak [M+H]⁺ .

Advanced Research Questions

Q. What strategies optimize the yield of the Z-isomer during synthesis, and how do reaction conditions influence stereoselectivity?

  • Methodology :

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) enhance electrophilicity of the aldehyde, favoring Z-selectivity. Protic solvents (e.g., ethanol) may promote E-isomer formation via hydrogen bonding .
  • Base Selection : Sodium methoxide generates a stronger nucleophile for the benzofuranone enolate, reducing side reactions. Weak bases (e.g., piperidine) lower reaction rates, increasing isomerization risks .
  • Temperature Control : Reactions conducted at 25–40°C minimize thermal isomerization. Microwave-assisted synthesis can improve stereocontrol and reduce time .

Q. How does the 3-methylthiophene substituent influence the compound’s electronic properties and bioactivity?

  • Electronic Effects :

  • The thiophene’s sulfur atom enhances π-electron delocalization, stabilizing the exocyclic double bond and increasing electrophilicity at the benzofuran carbonyl .
  • Methyl substitution at the 3-position sterically shields the thiophene ring, reducing metabolic degradation in biological systems .
    • Bioactivity :
  • In vitro assays : Analogous benzofuran-thiophene hybrids show IC₅₀ values <10 μM against cancer cell lines (e.g., PC-3) via tubulin polymerization inhibition .
  • SAR studies : Fluorine at the benzyloxy group enhances membrane permeability, while the thiophene moiety improves target binding to hydrophobic enzyme pockets .

Q. How can contradictions in biological activity data (e.g., varying IC₅₀ values across studies) be resolved?

  • Methodology :

  • Standardization : Use uniform assay protocols (e.g., MTT vs. SRB assays) and cell lines (e.g., HepG2 vs. MCF-7) to minimize variability .
  • Metabolic Stability Testing : Assess compound stability in liver microsomes to differentiate intrinsic activity from pharmacokinetic effects .
  • Crystallography : Co-crystallize the compound with tubulin or kinases to validate binding modes and reconcile discrepancies in mechanism-of-action claims .

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